Myristoyl coenzyme A xlithium salt
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Overview
Description
Myristoyl coenzyme A lithium salt, also known as n-Tetradecanoyl coenzyme A lithium salt, is a biochemical compound that combines coenzyme A with myristate. This compound serves as a substrate in protein myristoylation, a process catalyzed by the enzyme N-myristoyl transferase. Myristoylation involves the transfer of the myristoyl group to the glycine residue at the amino-terminal of the protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of myristoyl coenzyme A lithium salt typically involves the reaction of myristic acid with coenzyme A in the presence of activating agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated intermediates. The product is then purified using chromatographic techniques to achieve the desired purity .
Industrial Production Methods: Industrial production of myristoyl coenzyme A lithium salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity .
Chemical Reactions Analysis
Types of Reactions: Myristoyl coenzyme A lithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form myristoyl coenzyme A sulfoxide.
Reduction: Reduction reactions can convert the compound back to its corresponding alcohol.
Substitution: The myristoyl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products: The major products formed from these reactions include myristoyl coenzyme A derivatives, such as myristoyl coenzyme A sulfoxide and substituted acyl coenzyme A compounds .
Scientific Research Applications
Myristoyl coenzyme A lithium salt has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzymatic studies to investigate the mechanisms of protein myristoylation.
Biology: The compound plays a crucial role in studying cellular signaling pathways and protein-protein interactions.
Medicine: Myristoyl coenzyme A lithium salt is used in drug development to explore potential therapeutic targets for diseases such as cancer and viral infections.
Industry: It is utilized in the production of bioactive molecules and as a reagent in biochemical assays
Mechanism of Action
The mechanism of action of myristoyl coenzyme A lithium salt involves its role as a substrate in protein myristoylation. The enzyme N-myristoyl transferase catalyzes the transfer of the myristoyl group to the glycine residue at the amino-terminal of target proteins. This modification enhances protein-protein interactions and facilitates the subcellular localization of myristoylated proteins with their signaling partners. The process is essential for regulating cellular signaling pathways and various biological processes .
Comparison with Similar Compounds
- Malonyl coenzyme A lithium salt
- n-Heptanoyl coenzyme A lithium salt
- Octanoyl-2,4,6,8-13C4 coenzyme A lithium salt
- Lauroyl coenzyme A lithium salt
- Phenylacetyl coenzyme A lithium salt
- Arachidonoyl coenzyme A lithium salt
- 2-Butenoyl coenzyme A lithium salt
- DL-β-Hydroxybutyryl coenzyme A lithium salt
- Stearoyl coenzyme A lithium salt
- Glutaryl coenzyme A lithium salt
Comparison: Myristoyl coenzyme A lithium salt is unique due to its specific role in protein myristoylation, which is critical for cellular signaling and protein localization. While other similar compounds also serve as substrates for various enzymatic reactions, myristoyl coenzyme A lithium salt’s involvement in myristoylation distinguishes it from others. Additionally, its long-chain fatty acid structure (C14) sets it apart from shorter or longer chain coenzyme A derivatives .
Properties
Molecular Formula |
C35H61LiN7O17P3S |
---|---|
Molecular Weight |
983.9 g/mol |
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C35H62N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);/q;+1/p-1/t24-,28-,29-,30+,34-;/m1./s1 |
InChI Key |
NDMUYRSIWKXKAC-NXHBBHECSA-M |
Isomeric SMILES |
[Li+].CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Canonical SMILES |
[Li+].CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Origin of Product |
United States |
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